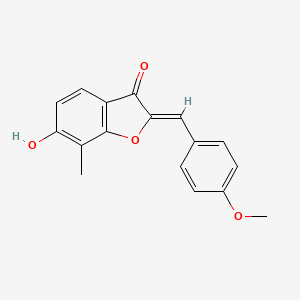

(2Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of hydroxy, methoxy, and methyl groups further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one typically involves the condensation of 4-methoxybenzaldehyde with a suitable precursor under controlled conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, followed by cyclization to form the benzofuran ring. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol to dissolve the reactants and promote the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different chemical and biological properties.

Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrobenzofuran compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups, potentially altering the compound’s properties and applications.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it an interesting subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Its potential biological activity, such as antimicrobial or antioxidant properties, has been explored in various studies.

Medicine: The compound may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: Its chemical reactivity and stability make it suitable for use in the synthesis of other complex organic molecules, which can be used in various industrial applications.

Mechanism of Action

The mechanism by which (2Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one exerts its effects depends on its specific interactions with molecular targets. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. The compound’s antioxidant properties may be attributed to its ability to scavenge free radicals and prevent oxidative damage to cells and tissues. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one include:

- 2-cyano-N′-(2-chlorobenzylidene)acetohydrazide

- 2-cyano-N′-(4-dimethylaminobenzylidene)acetohydrazide

- N-(4-methoxybenzylidene)-4-methoxyaniline

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and the benzofuran core structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

(2Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one is a synthetic organic compound belonging to the benzofuran class. Its complex structure, characterized by a benzofuran core with various functional groups, suggests significant potential for biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Features

The compound features several notable structural elements:

- Benzofuran Core : Provides a scaffold for biological activity.

- Methoxy Group : Known to enhance lipophilicity and biological interactions.

- Hydroxyl Group : Implicated in antioxidant activity and potential hydrogen bonding with biological targets.

Biological Activity Overview

Preliminary studies have indicated that this compound exhibits a range of biological activities, including:

- Antioxidant Activity : The hydroxyl group in the structure contributes to its ability to scavenge free radicals.

- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens.

- Antiproliferative Effects : Studies suggest that modifications to the benzofuran structure can enhance antiproliferative activity against cancer cell lines.

1. Antiproliferative Activity

A study published in MDPI highlighted that modifications in the benzofuran derivatives significantly affect their antiproliferative potency. For instance, compounds with a methyl group at the C–3 position and a methoxy group at C–6 exhibited 2–4 times greater potency against certain cancer cell lines compared to their unsubstituted counterparts .

| Compound | Structure Features | Antiproliferative Activity |

|---|---|---|

| 10h | Methyl at C–3, Methoxy at C–6 | 2–4 times more potent than unsubstituted |

| 10j | Methoxy at C–7 | Lower activity compared to 10h |

Molecular docking studies have been conducted to understand how this compound interacts with biological targets. For example, interactions with tubulin have been explored, revealing hydrophobic interactions critical for binding stability . The calculated free energy for these interactions was approximately −7.74 kcal mol.

Case Studies

Several case studies have examined the biological effects of related benzofuran derivatives:

- Study on Anticancer Activity : A derivative similar to this compound was evaluated against leukemia cell lines, showing significant inhibition of cell proliferation with a GI50 value < 1 µM .

- Antimicrobial Testing : Compounds featuring similar structural motifs demonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents.

Properties

IUPAC Name |

(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-1-benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-10-14(18)8-7-13-16(19)15(21-17(10)13)9-11-3-5-12(20-2)6-4-11/h3-9,18H,1-2H3/b15-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHAWDQJAFDPCA-DHDCSXOGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.